Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate is a chemical compound with the CAS Number 150744-43-7. It is classified under the category of cyclobutane derivatives, which are cyclic compounds that contain a four-membered carbon ring. This compound has garnered attention in various scientific fields due to its unique structure and potential applications.
The compound is sourced from various chemical suppliers and manufacturers specializing in organic compounds. Its classification falls under the broader category of esters, specifically those derived from cyclobutanecarboxylic acid, which can be further categorized based on functional groups and structural characteristics.
The synthesis of methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and catalyst choice, to optimize yield and minimize by-products. Industrial production may utilize large-scale reactors with automated systems for monitoring and controlling these parameters.
Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate has a distinctive molecular structure characterized by:
The molecular formula is , and its molar mass is approximately .
The compound's structure can be represented by its SMILES notation: CC(C1CC(=O)C(C1)C(=O)OC)C2=CC=CC=C2, indicating the arrangement of atoms and bonds within the molecule.
Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate can participate in various chemical reactions typical of esters and cyclic compounds:
Each reaction may require specific conditions such as temperature, solvent choice, and catalysts to proceed efficiently.
The mechanism of action for methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate primarily involves its reactivity as an ester:
The kinetics of these reactions can vary based on factors like solvent polarity and temperature, influencing reaction rates and equilibrium positions.
Relevant data indicates that proper storage conditions are necessary to maintain compound integrity over time.
Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate has potential applications in:
The versatility of this compound makes it valuable for various scientific inquiries and industrial applications.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6